molecular formula CH4N3P B14690152 Phosphorodiamidous cyanide CAS No. 25758-23-0

Phosphorodiamidous cyanide

Cat. No.: B14690152
CAS No.: 25758-23-0
M. Wt: 89.037 g/mol
InChI Key: ZIQXCAUHOUWBNW-UHFFFAOYSA-N
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Description

Phosphorodiamidous cyanide (hypothetical formula: (NH₂)₂P(O)CN) is a phosphorus-containing cyanide derivative characterized by a diamidophosphate group bonded to a cyanide moiety. While direct references to this compound are scarce in the provided evidence, its structural analogs—such as cyanamide (H₂NCN), hydrogen cyanide (HCN), and alkali metal cyanides (e.g., NaCN, KCN)—are well-documented. This compound is theorized to exhibit unique reactivity due to the electron-withdrawing phosphate group, which may influence its stability, toxicity, and applications in organic synthesis or industrial processes .

Properties

CAS No.

25758-23-0

Molecular Formula

CH4N3P

Molecular Weight

89.037 g/mol

IUPAC Name

diaminophosphanylformonitrile

InChI

InChI=1S/CH4N3P/c2-1-5(3)4/h3-4H2

InChI Key

ZIQXCAUHOUWBNW-UHFFFAOYSA-N

Canonical SMILES

C(#N)P(N)N

Origin of Product

United States

Chemical Reactions Analysis

General Cyanide Reactivity

Cyanide (CN⁻/HCN) exhibits diverse reactivity due to its strong nucleophilicity and redox properties. Key reaction classes include:

Hydrolysis

Cyanide undergoes hydrolysis to form formate and ammonia:

CN+2H2OHCO2+NH3(slow at ambient conditions)[3][4]\text{CN}^- + 2\text{H}_2\text{O} \rightarrow \text{HCO}_2^- + \text{NH}_3 \quad \text{(slow at ambient conditions)}[3][4]

This reaction is catalyzed by enzymes like cyanide hydrolase and accelerates significantly at elevated temperatures (>170°C) .

Redox Reactions

Cyanide acts as a strong reducing agent, reacting with oxidizers like Cl₂, H₂O₂, and O₃:

CN+Cl2CNCl+Cl(pH-dependent)[3][6]\text{CN}^- + \text{Cl}_2 \rightarrow \text{CNCl} + \text{Cl}^- \quad \text{(pH-dependent)}[3][6]

In acidic conditions, cyanide is protonated to HCN, which is volatile and toxic .

Metal Complexation

Cyanide forms stable complexes with transition metals (e.g., Fe, Cu, Ag):

Fe2++4CNFe(CN)42(basis for toxicity)[1][3]\text{Fe}^{2+} + 4\text{CN}^- \rightarrow \text{Fe(CN)}_4^{2-} \quad \text{(basis for toxicity)}[1][3]

These complexes are less reactive but can decompose under specific conditions (e.g., UV light) .

Sulfur-Based Reactions

Cyanide reacts with sulfide oxidation species (e.g., polysulfides, thiosulfate) to form thiocyanate (SCN⁻):

CN+Sn2SCN+S(pH-dependent kinetics)[2][5]\text{CN}^- + \text{S}_n^{2-} \rightarrow \text{SCN}^- + \text{S} \quad \text{(pH-dependent kinetics)}[2][5]

Table 1 compares reaction pathways and conditions:

Reaction Type Key Reagents Conditions Products
HydrolysisWaterNeutral/acidicHCOO⁻, NH₃
OxidationCl₂, H₂O₂AcidicCNCl, CO₂
Metal complexationFe²⁺, Cu⁺Neutral/alkalineFe(CN)₄²⁻
Sulfur interactionSₙ²⁻, S₂O₃²⁻AlkalineSCN⁻

Hypotheses for Phosphorodiamidous Cyanide

Given the lack of direct data, potential reactivity patterns can be inferred from cyanide’s known chemistry:

  • Nucleophilic Attack : The compound may participate in substitution reactions, similar to nitriles (R-C≡N).

  • Redox Sensitivity : Cyanide’s redox activity suggests potential for oxidation/reduction in acidic or basic environments.

  • Coordination Chemistry : Phosphorus-containing ligands might influence metal-binding tendencies compared to simpler cyanides.

Research Gaps

The absence of specific literature highlights critical gaps:

  • Structural Analysis : No data on molecular geometry or stability.

  • Toxicity Studies : Unknown bioaccumulation or metabolic pathways.

  • Environmental Fate : Unclear behavior in aqueous systems or soil matrices.

Recommendations for Further Study

  • Synthesis Verification : Confirm the existence and purity of this compound.

  • Kinetic Experiments : Measure reaction rates with common cyanide reagents (e.g., H₂O₂, Fe²⁺).

  • Spectroscopic Analysis : Use NMR, IR, or XPS to characterize bonding and electronic structure.

Comparison with Similar Compounds

Chemical and Structural Properties

The following table compares key properties of Phosphorodiamidous cyanide with structurally related cyanide compounds:

Compound Chemical Formula Molecular Weight (g/mol) Physical State Key Structural Features
This compound* (NH₂)₂P(O)CN ~123.0 (estimated) Solid (hypothetical) Phosphorodiamidate group linked to cyanide
Hydrogen Cyanide HCN 27.03 Gas/Liquid Linear triatomic molecule (H–C≡N)
Sodium Cyanide NaCN 49.01 Crystalline solid Ionic salt (Na⁺ and CN⁻ ions)
Potassium Cyanide KCN 65.12 Crystalline solid Ionic salt (K⁺ and CN⁻ ions)
Cyanamide H₂NCN 42.04 Crystalline solid Amino group bonded to cyanide (H₂N–C≡N)

Stability and Reactivity

  • HCN: Thermally unstable; polymerizes above 50°C. Reacts with water to form formic acid and ammonia .
  • NaCN/KCN: Hydrolyze in water to release HCN. React violently with acids .
  • This compound: Hypothesized to exhibit greater hydrolytic stability than alkali cyanides due to the phosphate group. Reactivity with nucleophiles (e.g., amines) warrants further study.

Research Findings and Limitations

Contrasts with Other Cyanides

  • Functional Groups: Unlike alkali cyanides (ionic CN⁻), this compound contains a covalent P–CN bond, altering its solubility and reactivity.

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